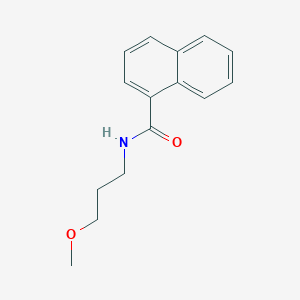![molecular formula C15H12BrNOS B258773 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole, also known as BSOB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazole family, which has been of interest to researchers due to their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to modulate the activity of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models. In vitro studies have shown that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cancer development and progression. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to enhance the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole. One area of interest is the development of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole analogs with improved solubility and potency. Another potential direction is the investigation of the use of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and can inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can be synthesized through a multistep process that involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-aminoethyl-1,3-benzoxazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in its final form.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer research, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole |
|---|---|
Molekularformel |
C15H12BrNOS |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)sulfanylethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H12BrNOS/c16-11-5-7-12(8-6-11)19-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2 |
InChI-Schlüssel |
RNSBJGZCLHXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)